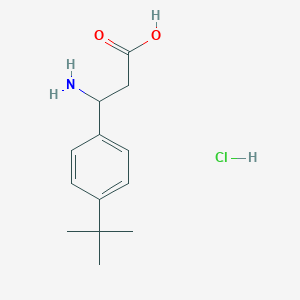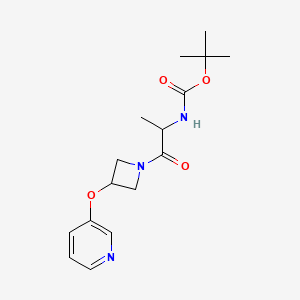![molecular formula C13H22F2N2O B2873317 (E)-N-[2-(2,2-Difluorocyclopentyl)ethyl]-4-(dimethylamino)but-2-enamide CAS No. 2411323-18-5](/img/structure/B2873317.png)
(E)-N-[2-(2,2-Difluorocyclopentyl)ethyl]-4-(dimethylamino)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[2-(2,2-Difluorocyclopentyl)ethyl]-4-(dimethylamino)but-2-enamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as DF-MDBP and has been found to have potential applications in various fields of scientific research.
Mécanisme D'action
DF-MDBP is believed to act as a potent and selective inhibitor of the reuptake of dopamine and norepinephrine. This mechanism of action is similar to that of other psychostimulant drugs, such as cocaine and amphetamines. However, DF-MDBP has been found to have a lower potential for abuse and addiction compared to these drugs.
Biochemical and Physiological Effects:
DF-MDBP has been found to increase the levels of dopamine and norepinephrine in the brain, leading to increased alertness, focus, and mood enhancement. It has also been found to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Avantages Et Limitations Des Expériences En Laboratoire
DF-MDBP has several advantages for lab experiments, including its potency and selectivity for dopamine and norepinephrine reuptake inhibition. However, it also has some limitations, such as its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several potential future directions for research on DF-MDBP. These include investigating its potential as a therapeutic agent for various neurological disorders, studying its effects on other neurotransmitter systems, and developing more efficient and safer synthesis methods for the compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of DF-MDBP and its potential for long-term use.
Méthodes De Synthèse
DF-MDBP is synthesized through a multi-step process that involves the use of various chemical reagents and solvents. The first step involves the reaction of 2,2-difluorocyclopentanone with ethylmagnesium bromide to form 2-(2,2-difluorocyclopentyl)ethanol. The second step involves the reaction of 2-(2,2-difluorocyclopentyl)ethanol with N,N-dimethylformamide dimethyl acetal to form (E)-N-[2-(2,2-difluorocyclopentyl)ethyl]-4-(dimethylamino)but-2-enamide.
Applications De Recherche Scientifique
DF-MDBP has been found to have potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. It has been used as a research tool to study the effects of the compound on the central nervous system and to investigate its potential as a therapeutic agent for various neurological disorders.
Propriétés
IUPAC Name |
(E)-N-[2-(2,2-difluorocyclopentyl)ethyl]-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22F2N2O/c1-17(2)10-4-6-12(18)16-9-7-11-5-3-8-13(11,14)15/h4,6,11H,3,5,7-10H2,1-2H3,(H,16,18)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYBSMKKIFLWGS-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCCC1CCCC1(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCCC1CCCC1(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-formyl-8-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2873234.png)
![(2S)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2873235.png)

![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid](/img/structure/B2873238.png)


![N~1~-benzyl-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2873245.png)


![N-[2-(6-Fluoro-1H-indol-3-yl)ethyl]-2-(4-formyl-2-nitrophenoxy)acetamide](/img/structure/B2873248.png)


![(E)-methyl 2-(2-((2-(benzylsulfonyl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2873254.png)
